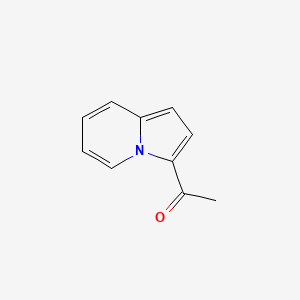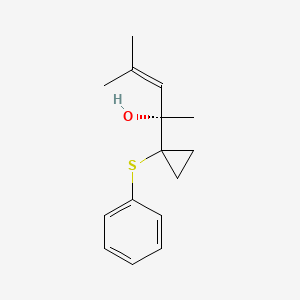![molecular formula C14H11ClO4S B13102098 6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)
6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a 3-chlorobenzoyl group and a 1,3-dioxolan-2-yl group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene typically involves the following steps:
Formation of the 3-chlorobenzoyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Acylation of thiophene: The 3-chlorobenzoyl chloride is then reacted with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(3-chlorobenzoyl)thiophene.
Formation of the 1,3-dioxolan-2-yl group: This involves the reaction of ethylene glycol with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the 1,3-dioxolane ring.
Final coupling: The 1,3-dioxolan-2-yl group is then introduced to the 2-(3-chlorobenzoyl)thiophene through a coupling reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in the study of biological systems and interactions due to its unique structural features.
Industry: Used in the development of advanced materials, including polymers and electronic devices.
作用机制
The mechanism of action of 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the 3-chlorobenzoyl and 1,3-dioxolan-2-yl groups can influence its binding affinity and specificity for these targets, thereby modulating its biological activity.
相似化合物的比较
Similar Compounds
2-(3-Chlorobenzoyl)thiophene: Lacks the 1,3-dioxolan-2-yl group.
5-(1,3-Dioxolan-2-yl)thiophene: Lacks the 3-chlorobenzoyl group.
2-(3-Bromobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is unique due to the combination of the 3-chlorobenzoyl and 1,3-dioxolan-2-yl groups attached to the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C14H11ClO4S |
|---|---|
分子量 |
310.8 g/mol |
IUPAC 名称 |
6-chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H11ClO4S/c15-9-3-1-2-8(12(9)16)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,9,14H,6-7H2 |
InChI 键 |
KJEJYUXGZKQJKX-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC(C3=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102018.png)
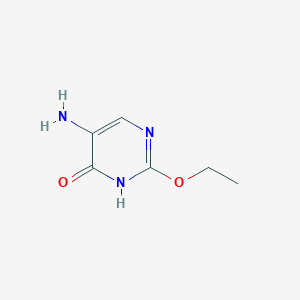

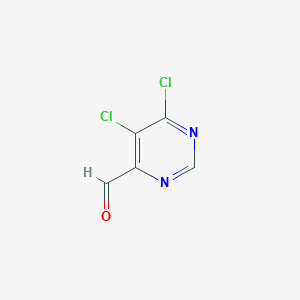
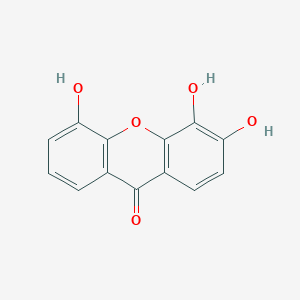
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)
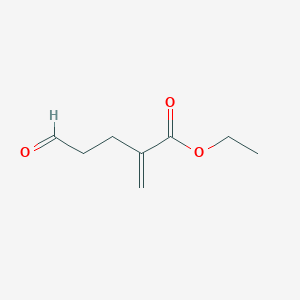
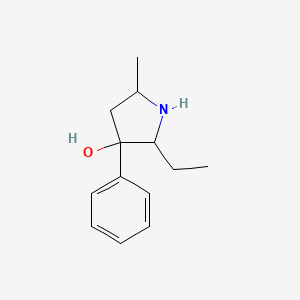
![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)

![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)
